![molecular formula C7H7ClFN B151710 (4-Chloro-3-fluorophenyl)methanamine CAS No. 72235-58-6](/img/structure/B151710.png)
(4-Chloro-3-fluorophenyl)methanamine
Overview
Description
(4-Chloro-3-fluorophenyl)methanamine, also known as 4-chloro-3-fluorophenylmethanamine, is an organic compound belonging to the class of amines. It is a colorless to light yellowish-colored liquid with a faint odor that is soluble in water and alcohol. 4-Chloro-3-fluorophenylmethanamine is often used in scientific research as an important intermediate for synthesizing other compounds. Its uses extend to a variety of scientific research applications, as it can be used to study the biochemical and physiological effects of drugs, as well as for the synthesis of various other compounds.
Scientific Research Applications
Synthesis of Other Compounds
“(4-Chloro-3-fluorophenyl)methanamine” can be used as a building block in the synthesis of other complex compounds . Its unique structure allows it to react with various other chemicals to form new compounds with different properties.
Catalyst in Oxidative Coupling Reactions
This compound has been used as a catalyst in the oxidative coupling of amines to imines . This reaction is important in the synthesis of various organic compounds.
Material Science Research
“(4-Chloro-3-fluorophenyl)methanamine” can be used in material science research. For example, it can be used in the study of the properties of graphene oxide nanocomposites .
Spectral Studies
This compound can be used in spectral studies to understand its interaction with light and other electromagnetic radiation .
Thermal Studies
“(4-Chloro-3-fluorophenyl)methanamine” can be used in thermal studies to understand its stability and reactivity at different temperatures .
Quantum Chemical Calculations
This compound can be used in quantum chemical calculations to understand its electronic structure and reactivity .
properties
IUPAC Name |
(4-chloro-3-fluorophenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNPBYKCCNMQNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373936 | |
Record name | 4-Chloro-3-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-fluorophenyl)methanamine | |
CAS RN |
72235-58-6 | |
Record name | 4-Chloro-3-fluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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